molecular formula C25H22ClNO3S B15040466 4-{3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

4-{3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

Cat. No.: B15040466
M. Wt: 452.0 g/mol
InChI Key: HFPCKOBJAHSURP-UHFFFAOYSA-N
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Description

4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Final Coupling: The final step involves the coupling of the intermediate with a butanone derivative to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or chlorophenyl groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl or ester bonds.

Scientific Research Applications

4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE can be compared with other indole derivatives, such as:

The uniqueness of 4-[3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE lies in its specific substitution pattern and the presence of both chlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClNO3S

Molecular Weight

452.0 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylindol-2-yl]butan-2-one

InChI

InChI=1S/C25H22ClNO3S/c1-17-7-14-21(15-8-17)31(29,30)27-23-6-4-3-5-22(23)25(24(27)16-9-18(2)28)19-10-12-20(26)13-11-19/h3-8,10-15H,9,16H2,1-2H3

InChI Key

HFPCKOBJAHSURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2CCC(=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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